2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine
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Overview
Description
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine is a synthetic organic compound Its structure includes a pyridine ring substituted with chlorine, methyl, and diamine groups, along with a dimethoxypropan-2-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine typically involves multi-step organic reactions. A possible synthetic route could include:
Starting Material: Begin with a pyridine derivative.
Chlorination: Introduce the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Add the dimethoxypropan-2-yl group through an alkylation reaction using appropriate alkyl halides.
Amination: Introduce the diamine groups using amination reactions with suitable amine sources.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine.
Scientific Research Applications
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine may have applications in:
Chemistry: As an intermediate in organic synthesis for creating more complex molecules.
Biology: Potential use in biochemical studies or as a ligand in binding assays.
Medicine: Possible applications in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for 2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine: can be compared with other pyridine derivatives with similar substituents.
This compound: can be compared with other diamine compounds with different side chains.
Uniqueness
- The unique combination of substituents in this compound may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C11H18ClN3O2 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C11H18ClN3O2/c1-7-4-9(10(13)11(12)14-7)15-8(5-16-2)6-17-3/h4,8H,5-6,13H2,1-3H3,(H,14,15) |
InChI Key |
QCQXOVBDXQPDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)NC(COC)COC |
Origin of Product |
United States |
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